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Compound of Interest

Compound Name: 4-Bromo-2-methylanisole

Cat. No.: B088804

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Bromo-2-methylanisole, a key intermediate in various synthetic organic chemistry
applications, including pharmaceutical research and development. This document details the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the
compound, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 4-Bromo-2-methylanisole.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.29 d 1H H-6
7.18 dd 1H H-5
6.68 d 1H H-3
3.84 S 3H -OCHs
2.29 S 3H -CHs
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Solvent: CDCls, Frequency: 400 MHz

« 13 1
Chemical Shift (8) ppm Assignment
156.4 C-1
133.2 C-5
131.6 C-6
126.9 C-2
112.7 C-4
110.1 C-3
554 -OCHs
16.2 -CHs

Solvent: CDCIs, Frequency: 100 MHz

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2960-2850 Medium Aliphatic C-H Stretch
1600-1585 Strong Aromatic C=C Stretch
1500-1400 Strong Aromatic C=C Stretch

1250 Strong Aryl-O Stretch (asymmetric)
1040 Strong Aryl-O Stretch (symmetric)
900-675 Strong C-H Out-of-plane Bend
~550 Medium-Strong C-Br Stretch

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity (%) Assighment
) [M]* (Molecular ion peak with
200/202 High o
bromine isotopes)

185/187 Moderate [M-CHs]*

157/159 Moderate [M-CHs-COJ*

129 Low [M-Br]*

77 Moderate [CeHs]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-Bromo-2-methylanisole (approximately 10-20 mg) is

dissolved in deuterated chloroform (CDCls, ~0.7 mL). The solution is then transferred to a 5

mm NMR tube.
Instrumentation and Parameters:
 Instrument: Bruker Avance 400 MHz spectrometer.
e 'H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Acquisition Time: 4.089 seconds
o Sweep Width: 8223.68 Hz
o Temperature: 298 K

e 13C NMR Acquisition:
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[e]

Pulse Program: zgpg30

Number of Scans: 1024

o

[¢]

Acquisition Time: 1.087 seconds

[¢]

Sweep Width: 24038.46 Hz

[e]

Temperature: 298 K

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., MestReNova). The processing involves Fourier transformation, phase
correction, baseline correction, and referencing to the residual solvent peak (CDCls: d 7.26
ppm for *H NMR and & 77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is obtained using an Attenuated Total Reflectance (ATR)
accessory. A small amount of the solid 4-Bromo-2-methylanisole is placed directly onto the
ATR crystal.

Instrumentation and Parameters:

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a diamond ATR accessory.

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The
sample is then placed on the crystal, and the sample spectrum is acquired. The final spectrum
IS presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system, which separates the compound from any impurities.

Instrumentation and Parameters:

Instrument: Agilent GC-MS system (e.g., 7890B GC coupled to a 5977A MSD).

lonization Mode: Electron lonization (El) at 70 eV.

Mass Analyzer: Quadrupole.

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 pm).

Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

Mass Range: 50-500 m/z.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and
the major fragment ions. The fragmentation pattern provides valuable information for structural
elucidation. The presence of bromine is readily identified by the characteristic isotopic pattern
of the molecular ion and bromine-containing fragments (approximately 1:1 ratio for 7°Br and
81Br isotopes).

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of an organic compound like 4-Bromo-2-methylanisole.
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Caption: General workflow for the spectroscopic analysis of 4-Bromo-2-methylanisole.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-methylanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088804+#spectroscopic-data-of-4-bromo-2-
methylanisole-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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